Tert-butyl (R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is a complex organic compound with a piperazine core This compound is characterized by the presence of a tert-butyl group, a methoxycarbonyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through established organic reactions. The key steps in the synthesis include:
Formation of the Piperazine Core: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the piperazine nitrogen attacks a halogenated methoxyphenyl compound.
Addition of the Tert-butyl Group: This is typically achieved through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl ®-4-(3-methoxyphenyl)-2-methylpiperazine-1-carboxylate
- Tert-butyl ®-4-(4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate
- Tert-butyl ®-4-(3,4-dimethoxyphenyl)-2-methylpiperazine-1-carboxylate
Uniqueness
Tert-butyl ®-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2-methylpiperazine-1-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both methoxy and methoxycarbonyl groups on the phenyl ring provides distinct electronic and steric properties, differentiating it from similar compounds.
Properties
CAS No. |
1845753-87-8 |
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Molecular Formula |
C19H28N2O5 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
tert-butyl (2R)-4-(3-methoxy-4-methoxycarbonylphenyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-13-12-20(9-10-21(13)18(23)26-19(2,3)4)14-7-8-15(17(22)25-6)16(11-14)24-5/h7-8,11,13H,9-10,12H2,1-6H3/t13-/m1/s1 |
InChI Key |
CIGKIMMVNKZGAV-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC |
Origin of Product |
United States |
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